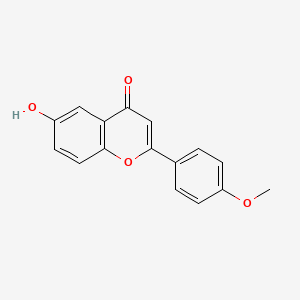

6-Hydroxy-4'-methoxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

6-hydroxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9,17H,1H3 |

InChI Key |

RMPRESDCJMOAHW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Origin of Product |

United States |

Elucidation of 6 Hydroxy 4 Methoxyflavone S Structural Architecture for Research Applications

Stereochemical Considerations and Planar Conformations

Flavonoids, including 6-hydroxy-4'-methoxyflavone, possess a fundamental structure (C6-C3-C6) consisting of two phenyl rings (A and B) connected by a heterocyclic C ring containing an oxygen atom. researchgate.net The planarity of this three-ring system is a significant determinant of a flavonoid's biological activity. mdpi.com A planar conformation facilitates the delocalization of π-electrons across the molecule, which is essential for various molecular interactions. nih.gov

Positional Isomerism in Flavone (B191248) Derivatives: Comparative Structural Analysis

Positional isomerism, where functional groups are located at different positions on the flavone core, plays a critical role in determining the molecule's properties. The specific locations of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in this compound are key to its distinct characteristics when compared to its isomers.

For example, altering the position of the methoxy group from the 4'-position (on the B-ring) to the 7-position (on the A-ring), as in 7-methoxyflavone (B191842), can lead to different retention times in chromatography, indicating a change in polarity and intermolecular interactions. cdnsciencepub.com Similarly, comparing this compound to its isomer 7-hydroxy-4'-methoxyflavone reveals how shifting the hydroxyl group on the A-ring influences its chemical reactivity and biological activity. aip.org The isomer 6-hydroxy-2'-methoxyflavone, with the methoxy group on the 2'-position of the B-ring, presents another variation with potentially different steric and electronic properties due to the proximity of the methoxy group to the linkage with the C-ring. nih.gov

The table below provides a comparative analysis of this compound and some of its positional isomers, highlighting the differences in their fundamental properties based on the distinct arrangements of their substituent groups.

| Property | This compound | 7-Hydroxy-4'-methoxyflavone | 6-Methoxyflavone (B191845) |

| Molecular Formula | C₁₆H₁₂O₄ nih.gov | C₁₆H₁₂O₄ aip.org | C₁₆H₁₂O₃ biocrick.com |

| Molecular Weight | 268.27 g/mol ontosight.ai | 268.27 g/mol aip.org | 252.27 g/mol biocrick.com |

| Hydroxyl Group Position | C-6 | C-7 | None |

| Methoxy Group Position | C-4' | C-4' | C-6 |

| Melting Point | 250-252 °C indofinechemical.com | 263-265 °C aip.org | Not specified |

| General Class | Monohydroxyflavone, Monomethoxyflavone | Monohydroxyflavone, Monomethoxyflavone | Methoxyflavone |

This table is generated based on available data from search results. "Not specified" indicates that the information was not found within the provided sources.

Influence of Hydroxyl and Methoxy Substitutions on Molecular Interactions

The hydroxyl and methoxy functional groups are primary determinants of this compound's molecular interactions. mdpi.com These groups confer a balance of hydrophilic and lipophilic characteristics, influencing how the molecule interacts with its environment.

The hydroxyl (-OH) group at the C-6 position is a hydrogen bond donor. reading.ac.uk This ability to form hydrogen bonds is crucial for interactions with biological macromolecules, such as proteins and enzymes. researchgate.netmdpi.com The presence and position of hydroxyl groups are often key descriptors for the biological activity of flavonoids. reading.ac.uk They can also contribute to the molecule's antioxidant capacity by donating a hydrogen atom to scavenge free radicals. mdpi.com

The methoxy (-OCH₃) group at the C-4' position is a hydrogen bond acceptor but is generally considered less effective in this role than a hydroxyl group. reading.ac.uk Primarily, the methoxy group increases the lipophilicity of the molecule compared to a corresponding hydroxyl group. mdpi.com This modification can affect the molecule's ability to permeate cell membranes. mdpi.com Methylation of hydroxyl groups can alter the electronic properties and redox potential of the flavonoid, which in turn modifies its activity. nih.gov The interplay between the electron-donating hydroxyl group and the methoxy group on different rings of this compound creates a unique electronic distribution and steric profile that underpins its specific chemical behavior and research applications. mdpi.com

Natural Abundance and Botanical Sourcing Methodologies for 6 Hydroxy 4 Methoxyflavone

Identification and Isolation from Specific Plant Taxa

The presence of 6-Hydroxy-4'-methoxyflavone has been documented in several distinct plant families, highlighting its distribution across different botanical genera.

Occurrence in Pimelea decora

Research into the chemical constituents of Pimelea decora, a plant native to Australia, has led to the identification of this compound. Its isolation from this species has contributed to the broader understanding of flavonoid distribution within the Thymelaeaceae family.

Presence in Kaempferia parviflora and Related Flavonoids

Kaempferia parviflora, also known as black ginger and belonging to the Zingiberaceae family, is a significant botanical source of various methoxyflavones. nih.govnih.gov While numerous methoxyflavones are the major bioactive components of Kaempferia parviflora rhizomes, related flavonoid structures are also present. mdpi.commyfoodresearch.com The rhizomes of this plant are recognized for their rich composition of these compounds. nih.govresearchgate.net Studies have identified a range of methoxyflavones in K. parviflora, and while this compound is not always the most abundant, its presence is noted alongside other structurally similar flavonoids. mdpi.commyfoodresearch.comresearchgate.net

Table 1: Methoxyflavones Identified in Kaempferia parviflora

| Compound Name | Molecular Formula |

| 3,5,7,3′,4′-Pentamethoxyflavone | C20H20O7 |

| 5,7,4′-Trimethoxyflavone | C18H16O5 |

| 5,7-Dimethoxyflavone | C17H14O4 |

| 3,5,7,4'-Tetramethoxyflavone | C19H18O6 |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 |

| 5-Hydroxy-7-methoxyflavone | C16H12O4 |

This table showcases a selection of methoxyflavones found in Kaempferia parviflora, illustrating the diversity of flavonoid structures within this plant species. nih.govmdpi.comresearchgate.net

Exploration in Other Botanical Sources

The investigation of this compound extends to other plant species, revealing its wider distribution in nature.

Artemisia semiarida : This species of Artemisia has been identified as a source of this compound. The isolation of this compound from Artemisia semiarida adds to the chemical profile of the Asteraceae family.

Hizikia fusiforme : This edible brown alga, also known by its synonym Sargassum fusiforme, is another source from which bioactive compounds have been isolated. nih.gov While it is rich in various phenolic compounds, including phlorotannins, specific flavonoid compositions are also of interest. nih.gov

Zea mays Stigma (Corn Silk) : The stigmas of Zea mays, commonly known as corn silk, are a well-documented source of flavonoids. mdpi.comnih.govsciensage.info Phytochemical analyses have revealed the presence of various flavonoid derivatives. mdpi.comresearchgate.net While a number of methoxyflavones and their glycosides have been identified, the specific presence of this compound contributes to the complex phytochemical profile of this plant material. mdpi.comsciensage.info

Advanced Extraction and Purification Strategies for Natural Product Chemistry

The isolation of this compound from its natural sources necessitates the use of sophisticated extraction and purification techniques common in natural product chemistry.

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of flavonoids from complex plant extracts. nih.gov

Column Chromatography : This is a widely used method for the initial fractionation of crude plant extracts. nih.gov The extract is passed through a column packed with a stationary phase, and different compounds are separated based on their differential adsorption and elution with a mobile phase. nih.gov For the separation of polymethoxyflavones, silica (B1680970) gel flash column chromatography with a gradient mobile phase has been utilized. acs.org

Preparative Thin-Layer Chromatography (TLC) : Preparative TLC is a cost-effective method for separating smaller quantities of compounds. acs.org While it is limited by the amount of sample that can be loaded, it can be effective for obtaining pure compounds, sometimes requiring successive separations. acs.org

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for isolating polar compounds like flavonoids. nih.gov It avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample. acs.org The selection of a suitable two-phase solvent system is critical for successful separation with HSCCC. nih.gov

Optimized Solvent Systems for Flavone (B191248) Isolation

The choice of solvent system is crucial for the effective extraction and purification of flavonoids.

The polarity of the solvent must be carefully matched to the polarity of the target compounds to achieve efficient extraction. For flavonoids, a range of solvents and solvent systems are employed. Traditional methods often use solvents like methanol, ethanol, and acetone. mdpi.com

For chromatographic separations, specific solvent systems are developed to optimize the resolution of individual flavonoids. A commonly used starting point for the separation of free flavonoids by HSCCC is a hexane-ethyl acetate-methanol-water system. nih.gov For glycosylated flavonoids, an ethyl acetate-butanol-water system is often proposed as a starting point. nih.gov The optimization of these systems, including adjustments to the solvent ratios or the introduction of additional solvents, is a key aspect of isolating pure flavonoids. nih.gov

Advanced Analytical Methodologies for Research Oriented Characterization of 6 Hydroxy 4 Methoxyflavone

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the detailed structural analysis of 6-Hydroxy-4'-methoxyflavone, providing insights into its atomic connectivity, molecular mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹³C-NMR spectrum of 7-hydroxy-4'-methoxyflavone displays the carbonyl carbon at δ 176.33 ppm and the methoxy (B1213986) carbon at δ 79.17 ppm. aip.org The carbon bearing the hydroxyl group resonates at δ 162.66 ppm. aip.org Other key signals include those for quaternary carbons at δ 116.09 ppm (C-10), δ 157.42 ppm (C-9), δ 161.93 ppm (C-4'), and δ 162.17 ppm (C-2), as well as other sp² carbons in the aromatic rings. aip.org

For 6-hydroxyflavone (B191506), the ¹H NMR spectrum in DMSO-d6 shows signals between 6.984 ppm and 10.1 ppm. chemicalbook.com These data, along with those of other related hydroxy- and methoxy-substituted flavones, are crucial for the complete assignment of the ¹H and ¹³C NMR spectra of this compound through comparative analysis. researchgate.netkoreascience.krpsu.edu

Mass Spectrometry (MS, MS-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS-MS) provides additional structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₆H₁₂O₄, corresponding to a molecular weight of 268.26 g/mol . nih.gov High-resolution mass spectrometry can confirm the exact mass, which is calculated to be 268.07355886 Da. nih.gov

MS-MS analysis of this compound reveals characteristic fragmentation patterns. In positive ion mode ([M+H]⁺), the precursor ion at m/z 269.0808 fragments to produce ions at m/z 254, 269, and 270. nih.gov In negative ion mode ([M-H]⁻), the precursor ion at m/z 267.0663 yields fragment ions at m/z 252, 253, and 223. nih.gov The fragmentation patterns of related flavonoids, such as 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone, can be used for comparative analysis to understand the fragmentation pathways. researchgate.net

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) |

|---|---|---|

| Positive ([M+H]⁺) | 269.0808 | 254, 269, 270 |

| Negative ([M-H]⁻) | 267.0663 | 252, 253, 223 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of 7-hydroxy-4'-methoxyflavone shows a characteristic absorption for the hydroxyl group (OH) at 3425 cm⁻¹, a carbonyl group (C=O) at 1620 cm⁻¹, aromatic C=C bonds at 1512 cm⁻¹, and a C-O ether linkage at 1033 cm⁻¹. aip.org Aromatic C-H absorption is also observed at 3070 cm⁻¹. aip.org

For this compound, ATR-IR spectra have been recorded using a Bio-Rad FTS instrument. nih.gov Similarly, FT-Raman spectra have also been obtained. nih.gov While the specific absorption bands are not detailed in the search results, they would be expected to show similar characteristic peaks corresponding to the hydroxyl, methoxy, carbonyl, and aromatic functionalities present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The UV-Vis spectrum of a flavone (B191248) typically shows two major absorption bands. For the related 7-hydroxy-4'-methoxyflavone, these bands are observed at λmax = 263 nm (Band II, corresponding to the benzoyl system) and λmax = 325 nm (Band I, corresponding to the cinnamoyl system). aip.org The UV spectra of various flavones, including those isolated from Artemisia monosperma, consistently show these two characteristic absorption peaks, confirming the flavone nucleus. phcogj.com The position and intensity of these bands can be influenced by the substitution pattern on the flavone core.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, X-ray diffraction studies of related flavonoids provide valuable insights. For instance, the crystal structure of 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone has been unambiguously confirmed by X-ray diffraction. scielo.br Similarly, the spatial structure of eupatilin (B1662920) (5,7-dihydroxy-6,3′,4′-trimethoxyflavone) was determined by X-ray diffraction, revealing the planarity of the molecule and the rotation of the phenyl ring relative to the chromene ring. researchgate.net Such studies are crucial for understanding intermolecular interactions in the solid state. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids. nih.gov A reversed-phase HPLC method with UV detection can be developed for the quantitative analysis of hydroxylated polymethoxyflavones. nih.gov For instance, a simple isocratic HPLC method has been developed for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) in plant extracts. researchgate.net Such methods are validated for linearity, accuracy, and precision and are suitable for routine quality control. researchgate.net The use of HPLC coupled with mass spectrometry (LC-MS) further enhances the analytical capabilities, allowing for the comprehensive metabolic profiling of flavonoids. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Isocratic or gradient elution with mixtures of acetonitrile, methanol, and/or buffered aqueous solutions |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV (e.g., 340 nm) or Mass Spectrometry |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Additionally, column chromatography using adsorbents like silica (B1680970) gel is a fundamental technique for the isolation and purification of flavonoids from natural sources. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the characterization of this compound, offering high resolution and sensitivity for both purity assessment and quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The purity of this compound can be precisely determined using RP-HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector. A typical method involves a C18 column, which is packed with silica particles that have been chemically modified with octadecylsilyl groups. A gradient elution is often preferred to achieve optimal separation of the main compound from any impurities, which may include starting materials, by-products from synthesis, or degradation products.

For instance, a well-documented method for analyzing the purity of this compound utilizes a LUNA C-18(2) column (250mm x 4.6mm, 5.0µm particle size). indofinechemical.com The separation is achieved with a gradient mobile phase consisting of solvent A (0.05% trifluoroacetic acid in water) and solvent B (acetonitrile) at a flow rate of 1.0 mL/min. indofinechemical.com The detection is typically set at a wavelength where the flavone exhibits maximum absorbance, such as 240 nm. indofinechemical.com Under these conditions, this compound shows a characteristic retention time, and its purity can be calculated based on the peak area percentage in the resulting chromatogram. A purity of 99.83% has been reported using such a method. indofinechemical.com

For quantification, a calibration curve is constructed by injecting known concentrations of a high-purity this compound standard. The peak area of the analyte in a sample is then compared against this calibration curve to determine its concentration. This approach is crucial for standardizing extracts or formulated products containing the compound. nih.gov Method validation according to ICH guidelines is often performed to ensure the method's accuracy, precision, linearity, and sensitivity. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC with DAD/UV Detector | indofinechemical.com |

| Column | LUNA C-18(2), (250mm x 4.6mm, 5.0µm) | indofinechemical.com |

| Mobile Phase | A: 0.05% TFA in water B: Acetonitrile | indofinechemical.com |

| Elution | Linear Gradient | indofinechemical.com |

| Flow Rate | 1.0 mL/min | indofinechemical.com |

| Detection Wavelength | 240 nm | indofinechemical.com |

| Injection Volume | 20 µL | indofinechemical.com |

| Reported Purity | 99.83% | indofinechemical.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While flavonoids like this compound are generally non-volatile due to their polarity and relatively high molecular weight, GC-MS can be employed for their analysis following a chemical derivatization step. researchgate.net This process converts the non-volatile flavonoid into a more volatile and thermally stable derivative suitable for GC analysis.

The most common derivatization method for compounds containing hydroxyl groups, such as this compound, is silylation. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization reduces the compound's polarity and increases its volatility, allowing it to pass through the GC column.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. This allows for both qualitative identification by comparing the mass spectrum to libraries (like NIST) and quantitative analysis. botanyjournals.com

GC-MS is particularly valuable for identifying volatile metabolites in complex biological samples or for detecting trace impurities in a sample of this compound that might not be resolved by HPLC. maxapress.combrazilianjournals.com.br

Table 2: General GC-MS Parameters for Analysis of Derivatized Flavonoids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | BSTFA or other silylating reagents | researchgate.net |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | researchgate.netbotanyjournals.com |

| Carrier Gas | Helium (purity >99.999%) | maxapress.com |

| Injection Mode | Splitless or Split | maxapress.com |

| Oven Temperature Program | Ramped program (e.g., 60°C to 280°C) | maxapress.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | maxapress.com |

| Mass Scan Range | e.g., 33-600 m/z | maxapress.com |

| Identification | Comparison with mass spectral libraries (e.g., NIST) | botanyjournals.com |

Advanced Techniques for Investigating Interactions with Biological Macromolecules (e.g., DNA, cyclodextrins)

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanisms of action. Advanced analytical techniques are employed to study these non-covalent interactions with targets such as DNA and host molecules like cyclodextrins.

Interaction with DNA: The interaction of flavonoids with DNA is a significant area of research. Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are used to investigate these binding events. UV-Vis spectroscopy can reveal changes in the absorption spectrum of the flavonoid upon binding to DNA, which can indicate the mode of interaction, such as intercalation or groove binding. plos.org For example, the intercalation of flavones between DNA base pairs often results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption spectrum. plos.org The binding affinity can be quantified from these spectral changes. Studies on similar flavones have shown that they can intercalate into DNA, with a preference for GC-rich sequences. plos.org

Interaction with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating "guest" molecules like this compound to form inclusion complexes. nih.gov This complexation can enhance the solubility and stability of the flavonoid.

Phase solubility studies are fundamental for investigating these interactions. An excess amount of the flavonoid is added to aqueous solutions containing increasing concentrations of a cyclodextrin (B1172386) (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin). researchgate.net The increase in the flavonoid's solubility as a function of cyclodextrin concentration allows for the determination of the complex's stoichiometry (e.g., 1:1) and its stability constant (Ks). nih.gov

Spectroscopic methods are also vital. Changes in the UV-Vis absorption or fluorescence emission spectra of this compound upon addition of a cyclodextrin provide evidence of the inclusion of the flavonoid's aromatic rings within the hydrophobic cyclodextrin cavity. biocrick.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D ROESY experiments, can provide definitive proof of complex formation and detailed structural information about the orientation of the guest molecule within the host cavity. Molecular docking simulations can also be used to predict the most favorable binding pose and interaction energies between the flavonoid and the macromolecule. ekb.egnih.gov

Table 3: Techniques for Studying Macromolecular Interactions

| Macromolecule | Analytical Technique | Information Obtained | Reference |

|---|---|---|---|

| DNA | UV-Visible Spectroscopy | Binding mode (intercalation, groove binding), binding constant | plos.org |

| Fluorescence Spectroscopy | Binding affinity, quenching mechanisms | biocrick.com | |

| Cyclodextrins | Phase Solubility Studies | Complex stoichiometry, stability constant (Ks) | researchgate.net |

| UV-Visible/Fluorescence Spectroscopy | Evidence of complex formation, binding constant | biocrick.com | |

| NMR Spectroscopy (e.g., 2D ROESY) | Definitive proof and structural elucidation of the inclusion complex | eijppr.com | |

| DNA / Cyclodextrins | Molecular Docking | Prediction of binding site, orientation, and interaction energy | ekb.egnih.gov |

Pharmacological and Biological Activities: in Vitro and Animal Model Mechanistic Investigations of 6 Hydroxy 4 Methoxyflavone

Antioxidant Modulatory Effects

The antioxidant capacity of flavonoids is a key area of research, with studies investigating both direct radical scavenging and the modulation of cellular antioxidant systems.

Free Radical Scavenging Mechanisms (e.g., DPPH, Superoxide (B77818), Hydroxyl Radicals)

The ability of a compound to directly scavenge free radicals is a primary indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

While direct studies on 6-Hydroxy-4'-methoxyflavone are limited, research on structurally similar compounds provides some insight. For instance, a study on the synthesized compound 7-hydroxy-3',4'-dimethoxyflavone reported low radical scavenging activity in the DPPH assay, with an IC50 value greater than 100 μg/mL. researchgate.netugm.ac.id The structure of flavonoids, particularly the presence and position of hydroxyl groups, is known to be crucial for their radical-scavenging capabilities. scielo.br

Modulation of Endogenous Antioxidant Systems and Oxidative Stress Pathways

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by influencing endogenous antioxidant defense systems. A study on 6-methoxyflavone (B191845), a structurally related compound, demonstrated its ability to induce the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. nih.gov These enzymes play a critical role in the cellular defense against oxidative stress. Similarly, 2-hydroxy-4-methoxy benzoic acid, another related molecule, was found to enhance the activity of various antioxidant enzymes in rats. nih.gov These findings suggest that flavonoids with similar structural motifs may help maintain cellular redox balance by upregulating protective enzymatic pathways.

Anti-inflammatory Regulatory Mechanisms

The anti-inflammatory properties of this compound and related compounds have been explored through their ability to modulate key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of inflammation. mdpi.com Several studies have investigated the inhibitory effects of flavones on these molecules. Research on 6-hydroxyflavone (B191506) demonstrated its ability to inhibit LPS-induced NO production in kidney mesangial cells, exhibiting an IC50 of approximately 2.0 μM. core.ac.uk Furthermore, the related compound 6-methoxyflavone was also shown to reduce NO levels in LPS-stimulated BV-2 microglial cells. nih.gov While specific data for this compound on PGE2 inhibition is not detailed, other flavonoids have been shown to inhibit its production. nih.govnih.gov For example, 7-methoxyflavone (B191842) was identified as a potent inhibitor of LPS-stimulated PGE2 production in RAW264.7 macrophages. nih.gov

| Compound | Cell Line | Stimulant | IC50 (µM) | Source |

|---|---|---|---|---|

| 6-Hydroxyflavone | Kidney Mesangial Cells | LPS | ~2.0 | core.ac.uk |

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The production of high levels of NO and PGE2 during inflammation is catalyzed by the inducible enzymes nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govnih.gov The expression of these enzymes is often upregulated in response to pro-inflammatory stimuli. Investigations into the mechanisms of action of related flavones have shown that their anti-inflammatory effects are linked to the downregulation of iNOS and COX-2. Specifically, 6-methoxyflavone was found to decrease the expression of both iNOS and COX-2 in LPS-activated BV-2 microglial cells. nih.gov Another study corroborated that the anti-inflammatory activity of 6-methoxyflavone in kidney mesangial cells was due to the inhibition of LPS-induced iNOS expression. core.ac.uk

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The expression of iNOS, COX-2, and other pro-inflammatory genes is regulated by complex intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The activation of these pathways is a critical step in the inflammatory cascade. Research on 6-methoxyflavone has provided evidence for its modulatory effects on these pathways. In LPS-stimulated BV-2 microglial cells, 6-methoxyflavone was shown to suppress the phosphorylation of key proteins in both the NF-κB (p65 subunit) and MAPK (p38, JNK) signaling cascades. nih.gov By inhibiting the activation of these pathways, the compound effectively reduces the downstream expression of inflammatory mediators.

Anticancer and Anti-Proliferative Actions: Molecular Mechanisms

Targeting of Key Kinases and Cell Cycle Regulators (e.g., PKC, CDK, CK-2, PIM-1, DAPK-1, Tyrosine Kinases)

The molecular actions of this compound involve the modulation of specific kinase signaling pathways that are crucial for cell survival and proliferation. A key mechanism identified is the activation of the Extracellular signal-regulated kinase (ERK)-dependent Nrf2 pathway. mdpi.commedchemexpress.com ERK, a member of the mitogen-activated protein kinase (MAPK) family, plays a central role in signal transduction. Studies in HepG2 cells demonstrated that pachypodol (B1678273) increases the phosphorylation of ERK, which in turn leads to the activation of the transcription factor Nrf2, a master regulator of the endogenous antioxidant defense system. nih.govmdpi.com This activation of ERK is critical for the cytoprotective effects of the compound against oxidative stress. mdpi.com

Furthermore, in a study on neuron-injured rats, pachypodol was found to ameliorate cognitive function by regulating the JNK/ERK pathway. medchemexpress.com While the role of ERK is highlighted, specific studies detailing the direct inhibitory or modulatory effects of pachypodol on other key kinases such as Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDK), Casein Kinase 2 (CK-2), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), or Death-associated protein kinase 1 (DAPK-1) are not prominently featured in the available research. nih.govnih.gov

Modulation of PARP-1 Overactivation in Neuronal Death Pathways

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme central to DNA repair, but its hyperactivation under conditions of severe genotoxic stress can initiate a caspase-independent cell death pathway known as parthanatos. tjnpr.orgresearchgate.net This form of cell death is a significant contributor to neuronal loss in various neurological conditions, including traumatic brain injury and cerebral ischemia. tjnpr.orgmedchemexpress.com

The process is triggered by extensive DNA damage, which causes PARP-1 to become overactivated. This leads to the rapid depletion of cellular energy stores (NAD+ and ATP) and the synthesis of large polymers of poly(ADP-ribose) (PAR). medchemexpress.comresearchgate.net The accumulation of PAR can trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus and executes large-scale DNA fragmentation, leading to cell death. medchemexpress.com Pharmacological inhibition of PARP-1 has been shown to be neuroprotective in animal models by preventing this lethal cascade. tjnpr.orgmedchemexpress.com Natural polyphenols, the class of compounds to which this compound belongs, are recognized as promising inhibitors of PARP-1, suggesting a potential therapeutic mechanism for this flavonoid in preventing PARP-1-mediated neuronal death. researchgate.net

Regulation of Transcription Factors (e.g., Ki-67, PCNA)

The transcription factors Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) are well-established markers of cellular proliferation. Their expression is tightly linked to the cell cycle and is often elevated in cancer cells. While the anticancer activity of this compound implies a modulation of proliferative pathways, direct evidence of its effect on Ki-67 and PCNA expression in cancer cells is limited.

Interestingly, one study investigating the wound-healing properties of a plant extract containing pachypodol found that it increased the expression of the MKI67 gene (which codes for the Ki-67 protein) in human keratinocytes, promoting their proliferation in a non-cancerous context. mdpi.com In contrast, studies on other natural compounds have shown that their anticancer effects are associated with the downregulation of Ki-67 and CyclinD1 expression in tumor models. nih.govresearchgate.net This highlights the context-dependent activity of such compounds. The specific regulatory effect of this compound on Ki-67 and PCNA within the context of its anti-proliferative actions against cancer cells remains an area requiring further investigation.

Immunomodulatory Potentials: Insights from in vitro Models

Research into the immunomodulatory effects of flavonoids has revealed significant potential in regulating immune responses. A structurally related compound, 6-methoxyflavone, has been shown to be a potent modulator of T cell activity. In vitro studies have demonstrated that 6-methoxyflavone can suppress the activation of T cells by inhibiting the nuclear factor of activated T cells (NFAT) pathway. nih.gov

The mechanism involves the inhibition of NFAT1 translocation into the nucleus, which is a critical step for the transcription of various cytokine genes. nih.gov By preventing NFAT1 from moving into the nucleus, 6-methoxyflavone effectively reduces the expression of several key cytokines, including IL-4, IL-13, and IFN-γ, without impacting the viability of the cells. nih.gov This targeted suppression of NFAT-mediated transcription suggests that flavonoids with a similar structure to 6-methoxyflavone could serve as potential candidates for development as immunomodulatory agents. nih.gov

Table 1: In Vitro Effects of 6-Methoxyflavone on T Cell Activation

| Parameter | Observation | Mechanism | Reference |

|---|---|---|---|

| T Cell Activation | Suppressed | Inhibition of NFAT pathway | nih.gov |

| NFAT1 Translocation | Inhibited | Prevents movement into the nucleus | nih.govresearchgate.net |

| Cytokine Expression (IL-4, IL-13, IFN-γ) | Downregulated | Reduced transcription of NFAT1 target genes | nih.govresearchgate.net |

Neuroprotective Mechanisms in Cellular and Animal Models

Excitotoxicity, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, is a major contributor to neuronal cell death in various neurological conditions. nih.govnih.gov Studies on 4'-methoxyflavone (B190367), a compound structurally similar to this compound, have identified it as a neuroprotective agent. nih.gov

In primary cortical neuronal cultures, 4'-methoxyflavone demonstrated a protective effect against cell death induced by NMDA. nih.gov This protection is significant as excessive activation of NMDA receptors leads to a cascade of detrimental events within neurons. The ability of 4'-methoxyflavone to counteract this process highlights its therapeutic potential for conditions where excitotoxicity plays a key role. nih.gov

The overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical event in a form of programmed cell death known as parthanatos, which is implicated in neurodegenerative diseases. nih.gov Research has shown that 4'-methoxyflavone can inhibit this pathway.

In cellular models, 4'-methoxyflavone was found to reduce the synthesis and accumulation of poly(ADP-ribose) (PAR) polymer, a product of PARP-1 activity. nih.gov By inhibiting PARP, 4'-methoxyflavone prevents the depletion of cellular energy stores and subsequent cell death. nih.govyoutube.com This mechanism is a key component of its neuroprotective effects.

Table 2: Neuroprotective Effects of 4'-Methoxyflavone

| Model/Assay | Inducing Agent | Effect of 4'-Methoxyflavone | Mechanism | Reference |

|---|---|---|---|---|

| Primary Cortical Neurons | NMDA | Protected against neuronal cell death | Inhibition of excitotoxicity | nih.gov |

| HeLa and SH-SY5Y Cells | MNNG (induces parthanatos) | Prevented decrease in cell viability | Inhibition of PARP-1 activity | nih.gov |

Antidiabetic Activities in Animal Models

The potential of flavonoids in managing diabetes has been an area of active investigation. A study on 6-hydroxy-7,4'-dimethoxyflavone, a compound with a structure closely resembling this compound, has shown significant antidiabetic properties in a streptozotocin-induced diabetic rat model. bas.bg

Oral administration of 6-hydroxy-7,4'-dimethoxyflavone to diabetic rats over a 28-day period resulted in a significant reduction in serum glucose and triglyceride levels. bas.bg Furthermore, the treatment led to an increase in serum insulin (B600854) levels in the diabetic rats, suggesting a potential restorative effect on pancreatic β-cell function or improved insulin sensitivity. bas.bg These findings indicate that flavonoids of this structural class are promising candidates for further research into new antidiabetic therapies. Other studies on different hydroxyflavone analogs have also reported significant antidiabetic activity in animal models of insulin resistance, further supporting the potential of this class of compounds. nih.govnsw.gov.au

Table 3: Antidiabetic Effects of 6-hydroxy-7,4'-dimethoxyflavone in STZ-induced Diabetic Rats

| Parameter | Effect Observed | Duration of Treatment | Reference |

|---|---|---|---|

| Serum Glucose | Significantly decreased | 28 days | bas.bg |

| Serum Triglycerides | Significantly decreased | 28 days | bas.bg |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methoxyflavone |

| 4'-Methoxyflavone |

| 6-hydroxy-7,4'-dimethoxyflavone |

| 3',4'-dimethoxyflavone |

| Interleukin-4 (IL-4) |

| Interleukin-13 (IL-13) |

| Interferon-gamma (IFN-γ) |

| N-methyl-D-aspartate (NMDA) |

| Poly(ADP-ribose) polymerase (PARP) |

Regulation of Serum Glucose, Insulin, Triglycerides, and C-peptide Levels

Currently, there is a lack of available scientific studies specifically investigating the effects of this compound on key metabolic markers such as serum glucose, insulin, triglycerides, and C-peptide levels. Research into other flavonoid compounds has suggested potential roles in metabolic regulation. For instance, studies on cinnamon have identified methylhydroxychalcone polymers, which are structurally related to flavonoids, that may alter glucose and insulin metabolism and could be beneficial in managing glucose intolerance. Additionally, research has shown that the presence of glucose can influence how certain hydroxyflavones bind to plasma proteins, which could affect their bioavailability and activity. However, direct evidence from in vitro or animal models detailing the mechanistic action of this compound on these specific serum markers remains to be elucidated through future research.

Antimicrobial and Antifungal Effects in in vitro Assays

The antimicrobial and antifungal properties of flavonoids as a class of compounds are widely recognized. However, specific data on the in vitro antimicrobial and antifungal efficacy of this compound is limited in the available scientific literature.

While direct studies on this compound are scarce, research on structurally similar compounds provides some insight. A study on hydroxylated flavone (B191248) derivatives, including 6-hydroxyflavone, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In these in vitro tests, 6-hydroxyflavone exhibited a minimum inhibitory concentration (MIC) of 200 μg/mL against the bacterial strains tested. The activity was noted to be bacteriostatic, meaning it inhibited the growth of bacteria.

The table below summarizes the antibacterial activity found for the related compound, 6-hydroxyflavone.

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) | Type of Activity |

| 6-hydroxyflavone | Gram-positive & Gram-negative | 200 μg/mL | Bacteriostatic |

| This data is for 6-hydroxyflavone, a structurally related compound, as specific data for this compound was not available. |

No specific studies detailing the antifungal spectrum or minimum inhibitory concentrations of this compound against fungal pathogens were identified in the conducted research. General studies confirm that many flavonoids possess antifungal properties, which are believed to contribute to the natural defense mechanisms of plants against pathogens.

Anti-Allergic Responses in Cell Culture Systems (e.g., IgE-mediated mast cell degranulation)

There is no specific research available from the searched literature that investigates the anti-allergic responses of this compound, particularly concerning its effect on immunoglobulin E (IgE)-mediated mast cell degranulation in cell culture systems.

The mechanism of IgE-mediated allergic reactions is well-established and involves mast cells as key effector cells. In an allergic response, allergens cross-link IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells. This event triggers a signaling cascade that leads to degranulation—the release of pre-formed inflammatory mediators like histamine (B1213489) and proteases from intracellular granules. This process is a primary target for potential anti-allergic therapies.

While studies have explored the anti-allergic potential of various other natural compounds, some of which are flavonoids, by examining their ability to inhibit mast cell degranulation, similar mechanistic investigations for this compound have not been reported. Therefore, its capacity to modulate mast cell activation and the subsequent allergic inflammatory response remains an open area for scientific investigation.

Structure Activity Relationship Sar Studies: Elucidating Pharmacophoric Features of 6 Hydroxy 4 Methoxyflavone

Influence of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are primary determinants of the biological activity of these compounds. nih.gov This substitution pattern significantly influences properties such as antioxidant capacity, enzyme inhibition, and cellular signaling modulation. nih.govnih.gov Functional hydroxyl groups can mediate antioxidant effects by scavenging free radicals and chelating metal ions. nih.gov

Role of Hydroxyl Group at C-6 Position

The A-ring of the flavone (B191248) structure is a critical site for substitutions that modulate bioactivity. While hydroxylation at positions C-5 and C-7 is more common and extensively studied, the C-6 position also plays a distinct role. In a study evaluating the antiproliferative activity of various flavones on human leukemia HL-60 cells, 6-hydroxyflavone (B191506) demonstrated notable activity. iiarjournals.org Interestingly, within the series of A-ring monohydroxylated derivatives tested, it was the only one to show significant effects, whereas its 5-hydroxy and 7-hydroxy counterparts were inactive in that specific assay. iiarjournals.org This finding underscores the specific importance of the C-6 hydroxyl group for certain biological interactions, suggesting it is a key feature for the cytotoxic activity of some flavones. iiarjournals.org

Impact of Hydroxyl Substitutions on Rings A, B, and C

The biological effects of flavonoids are profoundly influenced by the hydroxylation patterns across all three of their rings (A, B, and C). nih.govnih.gov The specific arrangement of these hydroxyl groups can enhance or diminish various pharmacological activities.

Ring A: Hydroxylation on the A-ring, particularly the 5,7-dihydroxylation pattern, is recognized as important for the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of flavanones and flavones. nih.gov

Ring B: The B-ring is particularly crucial for antioxidant properties. nih.gov The presence of a catechol (3',4'-dihydroxy) moiety on the B-ring is a well-established feature for potent free radical scavenging. researchgate.netresearchgate.net This specific configuration enhances the flavonoid's ability to donate hydrogen atoms and stabilize radical species. nih.gov

Ring C: The structure of the C-ring also contributes significantly to a flavonoid's activity profile. The presence of a hydroxyl group at the C-3 position, combined with a C2=C3 double bond and a 4-carbonyl group, is known to enhance antioxidant capacity. mdpi.comnih.gov These features allow for electron delocalization, which stabilizes the flavonoid radical after it has scavenged a free radical. acs.org

Table 1: Influence of Hydroxyl Group Position on Flavonoid Bioactivity

| Ring Position | Observed Biological Importance | Reference Compound(s) | Source(s) |

|---|---|---|---|

| C-6 (Ring A) | Showed antiproliferative activity in HL-60 cells, unlike 5-OH and 7-OH isomers in the same study. | 6-Hydroxyflavone | iiarjournals.org |

| C-5, C-7 (Ring A) | Important for anti-MRSA activity. | Flavanones, Flavones | nih.gov |

| C-3', C-4' (Ring B) | Catechol group is crucial for antioxidant and radical scavenging activities. | General Flavonoids | nih.govresearchgate.netresearchgate.net |

| C-3 (Ring C) | Enhances antioxidant activity, particularly in combination with the 4-carbonyl group and C2=C3 double bond. | Flavonols | nih.gov |

Significance of Methoxy (B1213986) Substitutions

The methylation of hydroxyl groups to form methoxy (-OCH₃) groups is another critical structural modification that alters the physicochemical properties and biological activity of flavonoids. nih.gov Methylation can affect factors like lipophilicity, metabolic stability, and the ability to interact with specific biological targets. mdpi.com

Comparative Analysis of Methoxyflavones (e.g., 5-methoxy, 7-methoxy vs. 6-methoxy)

The position of methoxy groups on the A-ring has a profound and differential impact on biological activity. A comparative study on the antiproliferative effects of monomethoxyflavones on HL-60 cells revealed a clear structure-activity relationship. iiarjournals.org

5-Methoxyflavone and 7-Methoxyflavone (B191842) displayed moderate activity. iiarjournals.org

6-Methoxyflavone (B191845) , in stark contrast, showed no activity in the same assay (IC₅₀ > 400 μM). iiarjournals.org

This demonstrates a high degree of positional selectivity, where substitution at C-5 or C-7 is permissive for this specific activity, while substitution at C-6 is detrimental. Other research supports the negative influence of a C-6 methoxy group on certain activities, such as the inhibition of P-glycoprotein. researchgate.net Conversely, studies on other biological effects, such as muscle hypertrophy, have highlighted the importance of a 7-methoxy group in conjunction with a 5-hydroxyl group. nih.gov This suggests that the biological role of a methoxy group is highly dependent on its specific location within the flavonoid A-ring.

Table 2: Comparative Antiproliferative Activity of A-Ring Monomethoxyflavones in HL-60 Cells

| Compound | IC₅₀ (μM) | Activity Level | Source(s) |

|---|---|---|---|

| 5-Methoxyflavone | 48 | Moderate | iiarjournals.org |

| 6-Methoxyflavone | >400 | Inactive | iiarjournals.org |

| 7-Methoxyflavone | 68 | Moderate | iiarjournals.org |

Importance of the Flavone Skeleton and Ring Modifications

The foundational C6-C3-C6 skeleton of flavonoids is indispensable for their biological activity. researchgate.netnih.gov This core structure provides the rigid framework upon which functional groups are arranged, creating a specific three-dimensional shape that can interact with enzyme active sites and cellular receptors.

Several features of the core flavone skeleton are consistently linked to bioactivity:

The 4-Oxo (Carbonyl) Group: The carbonyl group at the C-4 position is a key feature. It participates in hydrogen bonding and can chelate metal ions, particularly when a hydroxyl group is present at C-3 or C-5. nih.govresearchgate.net

The C2=C3 Double Bond: This double bond, in conjugation with the 4-carbonyl group, creates a planar structure and facilitates electron delocalization across the A and C rings. researchgate.netacs.org This delocalization is crucial for the radical-scavenging antioxidant activity of many flavonoids. acs.org

The combination of these skeletal features forms the basic pharmacophore for many of the observed biological effects of flavones. researchgate.netresearchgate.net Modifications to this skeleton, such as the saturation of the C2=C3 double bond (as seen in flavanones), lead to a loss of planarity and a significant alteration in the compound's biological activity profile. nih.gov Therefore, the integrity of the flavone nucleus is a critical determinant of the pharmacological potential of compounds like 6-hydroxy-4'-methoxyflavone.

Effect of Alkylation on Biological Activity

Alkylation, the addition of an alkyl group (such as a methyl or ethyl group) to a molecule, can significantly alter the biological properties of this compound. The position and nature of the alkyl group can influence factors like lipophilicity, which in turn affects cell membrane permeability and bioavailability.

The selective O-alkylation and dealkylation of flavonoids are common strategies to modify their activity. For instance, the demethylation of related 6-hydroxy-5,7-dimethoxyflavones can yield different products depending on the reaction conditions, highlighting the nuanced effects of alkyl group placement. researchgate.net Studies on various flavonoids have shown that the presence and position of methoxy groups can enhance anti-inflammatory and neuroprotective activities. mdpi.com For example, a methoxy group at the C7 position has been shown to play a vital role in the anti-inflammatory activity of certain flavones. mdpi.com

| Modification | Effect on Biological Activity | Example |

| O-Alkylation (e.g., Methylation) | Can increase lipophilicity, potentially improving cell membrane permeability. The position of the methoxy group is critical for specific activities. | A methoxy group at the C7 position has been linked to enhanced anti-inflammatory activity in flavones. mdpi.com |

| Dealkylation (e.g., Demethylation) | Can expose hydroxyl groups, which may be crucial for antioxidant activity or hydrogen bonding with biological targets. | Demethylation of 6-hydroxy-5,7-dimethoxyflavones can produce various dihydroxy and trihydroxy flavones. researchgate.net |

Positional Effects of Halogen Atoms

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the flavonoid skeleton is another strategy to modulate biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. The position of the halogen atom is a critical determinant of its effect.

For example, in studies involving the demethylation of related 6-hydroxyflavones, the use of certain reagents can lead to bromination at specific positions, such as the C8 position, creating new derivatives with potentially different biological profiles. researchgate.net The steric and electronic effects of the halogen atom can influence how the molecule interacts with its biological target.

| Halogen Position | Potential Effect on Biological Activity | Rationale |

| C8-Position | Can alter the electronic distribution and steric profile of the A-ring. | Bromination at C8 has been observed during demethylation reactions of related 6-hydroxyflavones. researchgate.net |

| B-Ring Positions | Can influence interactions with target proteins, particularly if the B-ring is involved in key binding interactions. | Halogen substitution can modify lipophilicity and electronic properties, affecting binding affinity. |

Computational and Modeling Approaches in SAR Studies

In addition to traditional chemical synthesis and biological testing, computational and modeling techniques have become indispensable tools in understanding the structure-activity relationships of compounds like this compound. These in silico methods allow for the prediction of molecular interactions and the rational design of more potent and selective analogues.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgrafiati.com In the context of this compound, docking studies can be used to simulate its interaction with the active site of a target protein, providing insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand interaction over time. nih.govgrafiati.com By simulating the movements of atoms in the complex, MD can assess the stability of the docked pose and reveal conformational changes that may occur upon binding. mdpi.comnih.gov These simulations can help to validate docking results and provide a more realistic representation of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

Metabolism and Pharmacokinetics Research in Preclinical in Vitro and Animal Models

In Vitro Metabolic Pathways and Enzyme Systems

The metabolic fate of 6-Hydroxy-4'-methoxyflavone is primarily governed by phase I and phase II drug-metabolizing enzymes. Phase I reactions, such as hydroxylation and demethylation, are mainly catalyzed by the Cytochrome P450 (CYP) superfamily, while phase II reactions involve conjugation of the molecule with endogenous substances, a process predominantly carried out by UDP-glucuronosyltransferases (UGTs).

The metabolism of methoxylated flavones is significantly influenced by the position of the methoxy (B1213986) groups on the flavone (B191248) ring system. nih.gov Studies on 4'-methoxyflavone (B190367), the parent compound of this compound, reveal that it is susceptible to oxidative metabolism. nih.gov The primary metabolic reaction is O-demethylation, which is considered the rate-limiting step for fully methylated flavones. nih.gov

Research using recombinant human P450 enzymes has identified several isoforms involved in the metabolism of related flavones:

CYP1A1, CYP1A2, and CYP1B1 : These enzymes are significantly involved in the metabolism of methoxylated flavones. nih.govnih.gov CYP1A1 shows a high rate of metabolism for fully methylated compounds. nih.gov CYP1B1 is particularly active in catalyzing the oxidation of 4'-methoxyflavone. nih.gov CYP1A2 is also noted for its role in the oxidation of 4'-methoxyflavone and can further oxidize the resulting 4'-hydroxyflavone (B191507) metabolite. nih.govnih.gov

CYP3A4 : This isoform contributes to the metabolism of fully methylated flavones, following CYP1A1 and CYP1A2 in activity. nih.gov

CYP2A6 : While a major enzyme in the hydroxylation of the parent flavone structure, CYP2A6 shows low catalytic activity in the O-demethylation of methoxyflavones like 4'-methoxyflavone. nih.govnih.gov

CYP2C9 and CYP2D6 : These isoforms exhibit minimal activity in the metabolism of methoxylated flavones. nih.gov However, studies on 6-hydroxyflavone (B191506), a structurally similar compound, have shown it to be a noncompetitive inhibitor of CYP2C9, suggesting a potential interaction with this enzyme. nih.gov

The metabolism of flavones can also involve hydroxylation at various positions on the A-ring, such as the C-6 position. nih.gov Enzymes like CYP2A6, CYP1A1, and CYP1B1 can catalyze the formation of 6-hydroxyflavone from flavone. nih.gov

Table 1: Role of CYP Isoforms in the Metabolism of Related Flavonoids This table summarizes findings from studies on flavone and 4'-methoxyflavone, the precursors to this compound.

| Enzyme Family | Specific Isoform | Role in Metabolism of Related Flavonoids | Reference |

| CYP1 | CYP1A1 | High activity in metabolizing fully methylated flavones. | nih.gov |

| CYP1A2 | Metabolizes fully methylated flavones; oxidizes 4'-methoxyflavone and 4'-hydroxyflavone. | nih.govnih.govnih.gov | |

| CYP1B1 | Highly active in oxidizing 4'-methoxyflavone. | nih.gov | |

| CYP2 | CYP2A6 | Major role in flavone hydroxylation, but low activity in O-demethylation of methoxyflavones. | nih.govnih.gov |

| CYP2C9 | Minimal metabolism of methoxyflavones; inhibited by 6-hydroxyflavone. | nih.govnih.gov | |

| CYP2D6 | Minimal metabolism of methoxyflavones. | nih.gov | |

| CYP3 | CYP3A4 | Contributes to the metabolism of fully methylated flavones. | nih.gov |

Following Phase I metabolism, or directly, hydroxyflavones like this compound undergo Phase II conjugation reactions, with glucuronidation being a primary pathway. nih.gov Uridine diphosphate (B83284) glucuronosyltransferases (UGTs) are the key enzymes in this process, enhancing the water solubility of the compound and facilitating its elimination. nih.gov

Studies investigating the glucuronidation of various mono-hydroxyflavones have identified several key UGT isoforms:

UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 have been shown to be the most important isoforms for metabolizing hydroxyflavones. nih.gov

The hydroxyl group at the C-6 position is a known site for glucuronidation. nih.gov

Research on a series of mono-hydroxyflavones, including 6-hydroxyflavone, demonstrated that UGT isoforms exhibit regioselectivity, and the rate of metabolism is influenced by the specific isoform, the position of the hydroxyl group, and the substrate concentration. nih.gov UGT1A1, in particular, is a major isoform involved in the metabolism of many hydroxyflavones. nih.gov

Given that this compound possesses a hydroxyl group at the C-6 position, it is highly probable that it serves as a substrate for several of these UGT isoforms.

In Vitro Models for Metabolic Studies

To investigate the metabolic pathways of this compound, researchers employ a range of in vitro models that replicate different aspects of hepatic metabolism.

Primary human hepatocytes are considered a gold-standard in vitro model for drug metabolism studies. mdpi.comdoaj.org These cells retain an intact cellular structure and contain the full complement of Phase I and Phase II metabolic enzymes, offering a physiologically relevant system for predicting metabolic clearance. mdpi.comlnhlifesciences.org Although their metabolic enzyme expression can decline over time in culture, they provide a comprehensive view of a compound's metabolic profile. mdpi.com The use of cryopreserved hepatocytes in suspension or plated cultures is a common practice for evaluating the metabolism of new chemical entities. lnhlifesciences.org

Subcellular fractions are widely used to investigate specific metabolic pathways and enzyme kinetics.

Liver Microsomes : These preparations are vesicles of the endoplasmic reticulum and are a rich source of CYP450 and UGT enzymes. nih.govmdpi.com Human liver microsomes are extensively used to study the oxidative and conjugative metabolism of flavonoids, including the O-demethylation and hydroxylation of flavones and methoxyflavones. nih.govnih.gov

Cytosolic Fractions : This fraction contains soluble enzymes of the cytoplasm and is used for studying specific cytosolic metabolic reactions.

To determine the precise contribution of individual enzymes to the metabolism of a compound, preparations of isolated enzymes are used. Recombinant human enzymes, expressed in systems like insect cells or bacteria, provide a clean system to study the kinetics of a single enzyme isoform without interference from others. nih.govnih.gov Numerous studies on flavonoids have used a panel of recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP3A4) and UGT isoforms (e.g., UGT1A1, UGT1A9) to identify which specific enzymes are responsible for the metabolism of parent compounds and their metabolites. nih.govnih.govnih.gov

Species-Specific Metabolic Profiles and Comparative Metabolism Studies in Animals

While specific comparative metabolism studies across different animal species for this compound are not extensively documented, inferences can be drawn from research on other methoxyflavones. In preclinical models, particularly rodents like rats and mice, the metabolism of flavonoids is a significant area of investigation.

Studies on polymethoxyflavones (PMFs) in rats have demonstrated that these compounds undergo extensive metabolism. For instance, research on an extract containing various methoxyflavones administered to rats showed that the primary metabolic routes include demethylation, as well as conjugation with sulfates and glucuronic acid, with metabolites being excreted mainly in the urine. nih.gov The specific enzymes involved and the rate of metabolism can vary between species. For example, a study on the metabolism of 4'-methoxyflavone using human liver microsomes identified CYP1A1, CYP1A2, and CYP3A4 as the primary enzymes responsible for its oxidative metabolism, with CYP1A1 showing the highest activity. nih.gov

In mice, the metabolism of flavones has also been explored. A study comparing the pharmacokinetics of a pentamethoxyflavone and a trihydroxy-dimethoxyflavone (tricin) in mice revealed that the more methoxylated flavone exhibited greater metabolic stability. nih.gov This suggests that the 4'-methoxy group of this compound could confer a degree of stability compared to a dihydroxylated equivalent. However, the free hydroxyl group at the 6-position provides a ready site for conjugation reactions, which would likely be a major metabolic pathway across different animal species.

Comparative studies on different species, such as rats and roosters, for other methoxyflavones have highlighted species-specific differences in digestive physiology that can affect absorption rates. frontiersin.org While rat liver microsomes have been shown to catalyze the glucuronidation of certain hydroxy-coumarins, this activity was not observed in rat liver microsomes for other similar compounds, indicating potential species differences in conjugation pathways as well. nih.gov

Metabolite Identification and Characterization in Preclinical Samples

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For this compound, the expected metabolic transformations would involve both Phase I and Phase II reactions, based on its chemical structure and data from related flavonoids.

Phase I Metabolism: The primary Phase I reaction for the methoxy group at the 4'-position is O-demethylation. This would result in the formation of 4',6-dihydroxyflavone. Studies on 4'-methoxyflavone have confirmed its O-demethylation to 4'-hydroxyflavone by cytochrome P450 enzymes. nih.govnih.gov It is also possible that further hydroxylation could occur on the flavonoid rings, although this is generally a less favored pathway for methoxylated flavonoids.

Phase II Metabolism: The hydroxyl group at the 6-position is a prime site for Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. The main conjugation pathways are:

Glucuronidation: The formation of 6-O-glucuronide conjugates is a highly probable metabolic step.

Sulfation: The formation of 6-O-sulfate conjugates is another likely metabolic pathway.

In studies with rats administered an extract containing various methoxyflavones, the identified metabolites in urine and feces were indeed demethylated, sulfated, and glucuronidated products. nih.gov Similarly, in mice, mono-O-desmethyl glucuronides and sulfonates were identified as major metabolites of a pentamethoxyflavone. nih.gov Therefore, it is anticipated that preclinical samples from animals administered this compound would contain the parent compound, its O-demethylated metabolite (4',6-dihydroxyflavone), and various glucuronide and sulfate (B86663) conjugates of both the parent compound and its demethylated metabolite.

A study on the metabolism of 5-hydroxy-4-methoxycanthin-6-one in rats identified a total of 17 metabolites, showcasing metabolic pathways including hydroxylation, methylation, oxidation, and sequential conjugation, which highlights the complex biotransformation that can occur with compounds possessing both hydroxyl and methoxy groups. nih.gov

Table 1: Predicted Metabolites of this compound in Preclinical Models

| Metabolite Type | Specific Metabolite | Metabolic Pathway |

| Phase I | 4',6-dihydroxyflavone | O-demethylation of the 4'-methoxy group |

| Phase II | This compound-6-O-glucuronide | Glucuronidation at the 6-hydroxy position |

| Phase II | This compound-6-O-sulfate | Sulfation at the 6-hydroxy position |

| Combined Phase I & II | 4',6-dihydroxyflavone-6-O-glucuronide | Demethylation followed by glucuronidation |

| Combined Phase I & II | 4',6-dihydroxyflavone-6-O-sulfate | Demethylation followed by sulfation |

| Combined Phase I & II | 4',6-dihydroxyflavone-4'-O-glucuronide | Demethylation followed by glucuronidation |

| Combined Phase I & II | 4',6-dihydroxyflavone-4'-O-sulfate | Demethylation followed by sulfation |

Assessment of In Vitro Drug-Drug Interaction Potential (Enzyme Inhibition/Induction)

The potential for a compound to interact with drug-metabolizing enzymes is a critical aspect of preclinical safety assessment. Flavonoids are well-known for their interactions with cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Cytochrome P450 (CYP) Interactions:

Substrate Potential: Based on studies with similar compounds, this compound is likely a substrate for CYP1A1, CYP1A2, and CYP1B1, which are known to catalyze the O-demethylation of 4'-methoxyflavones. nih.govnih.gov

Inhibition Potential: Many flavonoids are inhibitors of CYP enzymes. For instance, 4'-methoxy-5,7-dihydroxyflavone (acacetin), a structurally similar compound, has been shown to be demethylated by CYP1B1 and CYP2A13. nih.gov Other flavonoids have been shown to inhibit various CYP isoforms, including CYP3A4, which is responsible for the metabolism of a large number of drugs. nih.govresearchgate.net The presence of hydroxyl and methoxy groups on the flavone skeleton influences the inhibitory potency against different CYP isoforms. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against certain CYP enzymes, potentially leading to drug-drug interactions if co-administered with other drugs metabolized by these enzymes.

UDP-Glucuronosyltransferase (UGT) Interactions: The 6-hydroxy group makes this compound a likely substrate for UGT enzymes. It is also possible that it could act as an inhibitor of UGTs. Valproic acid, a known UGT inhibitor, has been shown to significantly increase the systemic exposure of drugs primarily metabolized by glucuronidation. nih.gov As flavonoids can inhibit UGTs, there is a potential for this compound to alter the metabolism of co-administered drugs that undergo glucuronidation.

Table 2: Potential In Vitro Drug-Drug Interaction Profile of this compound

| Enzyme Family | Interaction Type | Interacting Isoforms (Predicted) | Potential Consequence |

| Cytochrome P450 (CYP) | Substrate | CYP1A1, CYP1A2, CYP1B1, CYP3A4 | Metabolism of this compound |

| Cytochrome P450 (CYP) | Inhibition | CYP1A, CYP2C, CYP3A families | Altered metabolism of co-administered drugs |

| UDP-Glucuronosyltransferase (UGT) | Substrate | Various UGT isoforms | Metabolism of this compound |

| UDP-Glucuronosyltransferase (UGT) | Inhibition | Various UGT isoforms | Altered metabolism of co-administered drugs |

Animal Pharmacokinetic Profiles (Absorption, Distribution, Excretion)

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) in the body. While specific pharmacokinetic data for this compound is scarce, studies on other methoxyflavones in animal models provide valuable comparative data.

Absorption: Following oral administration in rats, methoxyflavones are generally absorbed rapidly, with maximum plasma concentrations (Cmax) reached within 1 to 2 hours. nih.gov However, the oral bioavailability of many flavonoids, including methoxyflavones, is often low, typically in the range of 1-4%. nih.gov

Distribution: Once absorbed, methoxyflavones distribute to various tissues. In rats, the highest concentrations of several methoxyflavones were found in the liver and kidneys, with lower levels detected in the lungs, testes, and brain. nih.gov The ability to cross the blood-brain barrier has been noted for some flavonoids. wikipedia.org

Metabolism: As discussed previously, metabolism is extensive, primarily occurring in the liver and intestines, leading to the formation of demethylated, glucuronidated, and sulfated metabolites.

Excretion: The metabolites of methoxyflavones are primarily eliminated through the urine, with a smaller portion excreted in the feces. nih.gov The elimination half-lives of several methoxyflavones in rats have been reported to be in the range of 3 to 6 hours. nih.gov In roosters, a slower elimination with half-lives of 2 to 2.6 hours was observed for some methoxyflavones. frontiersin.org

A study in mice comparing a pentamethoxyflavone to a hydroxylated flavone (tricin) found that the methoxylated compound had higher plasma concentrations and a larger area under the plasma concentration-time curve (AUC), suggesting that methoxylation can lead to improved pharmacokinetic properties. nih.gov This implies that this compound may have a more favorable pharmacokinetic profile than a corresponding dihydroxyflavone.

Table 3: Comparative Pharmacokinetic Parameters of Methoxyflavones in Rats (Oral Administration)

| Compound | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%) |

| 5,7-Dimethoxyflavone | ~1-2 | ~0.55-0.88 | ~3-6 | ~1-4 |

| 5,7,4'-Trimethoxyflavone | ~1-2 | ~0.55-0.88 | ~3-6 | ~1-4 |

| 3,5,7,3',4'-Pentamethoxyflavone | ~1-2 | ~0.55-0.88 | ~3-6 | ~1-4 |

| This compound | Predicted: ~1-2 | N/A | N/A | Predicted: Low |

Note: Data for the specific methoxyflavones are from a study on Kaempferia parviflora extract in rats. nih.gov Predictions for this compound are based on these and other related studies.

Future Research Directions and Translational Perspectives for Academic Inquiry

Exploration of Unexplored Biological Activities and Therapeutic Areas

While initial research has highlighted the anti-inflammatory and potential anticancer properties of 6-Hydroxy-4'-methoxyflavone, a vast landscape of its biological activities remains to be charted. Future investigations should systematically screen the compound against a wider array of therapeutic targets. This could include exploring its potential in neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. For instance, studies on its neuroprotective effects, similar to those conducted on related flavones like 4'-methoxyflavone (B190367), could reveal novel applications in managing neurological and neurodegenerative conditions. nih.gov

Furthermore, its role as a modulator of key cellular signaling pathways warrants deeper investigation. A comprehensive review of available data suggests that 6-hydroxyflavone (B191506) (6-HF), a closely related compound, can influence processes like tracheal relaxation, oxidative stress, and cellular differentiation. nih.gov Exploring whether this compound shares these capabilities could open up new therapeutic avenues. The known anti-inflammatory activity of 6-methoxyflavone (B191845), a derivative, in kidney mesangial cells also points towards a potential role in preventing and treating nephritis, a direction that should be explored for this compound. researchgate.netcore.ac.uk

Development of Advanced Synthetic Strategies for Novel Analogues with Enhanced Bioactivity

To enhance the therapeutic efficacy of this compound, the development of advanced synthetic strategies to create novel analogues is crucial. These strategies should focus on modifying the core flavone (B191248) structure to improve its pharmacokinetic properties and target specificity. For example, the introduction of different functional groups at various positions on the flavone scaffold can significantly impact its biological activity.

A recent study on the synthesis of pedalitin, a monomethoxytetrahydroxyflavone, demonstrated a concise synthetic procedure starting from readily available materials. mdpi.com Such methodologies can be adapted and optimized for the large-scale production of this compound and its derivatives. Furthermore, the surprising formation of a 3-hydroxyflavone (B191502) during one of the synthetic steps highlights the potential for unexpected and potentially beneficial structural modifications. mdpi.com Research into the structure-activity relationship (SAR) of methoxyflavone analogs has shown that the strategic placement of hydroxyl groups can balance lipophilicity and enhance cytotoxic activity against cancer cell lines. mdpi.com This principle can be applied to generate analogues of this compound with improved anticancer potential.

Application of Computational Chemistry and Artificial Intelligence in Flavone Research

The integration of computational chemistry and artificial intelligence (AI) is poised to revolutionize flavone research. These technologies can accelerate the discovery and optimization of novel therapeutic agents. Quantum mechanical studies, for instance, can provide insights into the chemical reactivity, kinetic stability, and biological activity of flavone molecules. chemrxiv.org Such in silico analyses can help predict the properties of new this compound analogues before they are synthesized, saving time and resources.

AI algorithms, including machine learning, can be used for virtual screening of large compound libraries to identify new flavones with desired biological activities. polyphenols-site.com AI can also aid in optimizing extraction processes for flavonoids from natural sources and in designing novel analogues with enhanced properties. cas.orgmdpi.com For example, AI models can predict the antioxidant capacity of flavonoids based on their structural features. nih.gov By applying these computational tools to this compound, researchers can more efficiently explore its therapeutic potential and design more potent derivatives.

Integration of this compound Research with Omics Technologies (e.g., Metabolomics, Proteomics)